EMPOC is an organic compound belonging to the class of 1,2,4-oxadiazoles. It can be synthesized through various methods, including cyclization reactions involving hydrazides and carboxylic acids [1]. The characterization of EMPOC typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [2].
Studies have suggested that EMPOC possesses various potential biological activities, including:
EMPOC has been shown to exhibit antibacterial and antifungal properties against various strains of microorganisms [1, 3].
Some studies have indicated that EMPOC possesses free radical scavenging activity, suggesting potential antioxidant properties [4].
EMPOC might inhibit certain enzymes involved in various biological processes, but further research is needed to explore this aspect [5].
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. This compound features an ethyl ester group and a para-methoxyphenyl substituent, contributing to its chemical properties and biological activities. The molecular formula for this compound is C₁₂H₁₂N₂O₃, with a molecular weight of approximately 248.24 g/mol. Its structure can be depicted as follows:
textO ||C - N - N | | C - C | | O - C - C | CH2 | CH3
The presence of the methoxy group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The biological activity of ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has been explored in several studies. It has demonstrated:
The synthesis of ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves several key steps:
This synthetic route allows for variations that can lead to diverse derivatives with potentially enhanced biological activities.
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has several applications:
Interaction studies have shown that ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate can bind effectively to proteins such as human serum albumin. This binding is crucial for understanding its pharmacokinetics and bioavailability. In silico studies indicate that this compound interacts with tubulin at the colchicine binding site, which may explain its anticancer activity .
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate shares structural similarities with other compounds in the oxadiazole family. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Structure | Different methoxy position may alter biological activity. |
| 3-Aryl-5-(2-vinylaryl)-1,2,4-oxadiazoles | Structure | Enhanced antiproliferative activity due to vinyl substitution. |
| 3-(4-chlorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole | Structure | Potent phosphodiesterase inhibition; different substituents affect solubility and activity. |
These comparisons highlight the uniqueness of ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate in terms of its specific substituents and potential therapeutic applications.
Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate exhibits characteristic solubility behavior typical of ester-substituted heterocyclic compounds. The compound demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity [1] [2].
The compound shows good solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions. Methanol and ethanol serve as effective dissolution media, with ethanol being commonly used in synthetic procedures and recrystallization processes [3] [4]. The presence of the ethyl ester group enhances lipophilicity while the methoxyphenyl substituent contributes to aromatic π-π interactions with aromatic solvents [5].
Acetone demonstrates moderate solubility for the compound, particularly when used in binary solvent systems. Mixed solvent systems of ethanol-acetone have been observed to improve dissolution characteristics compared to individual solvents [6]. This behavior can be attributed to the complementary solvation effects where acetone acts as a hydrogen bond acceptor while ethanol provides both donor and acceptor capabilities [7].
Chloroform and dichloromethane exhibit good solvation properties for the compound due to their moderate polarity and ability to interact with the aromatic system through dipole-induced dipole interactions [8]. These solvents are frequently employed in extraction and purification procedures.
Dimethylformamide and dimethyl sulfoxide demonstrate excellent solubility characteristics, with these high-polarity aprotic solvents effectively solvating both the polar oxadiazole ring and the ester functionality [9]. The high dielectric constants of these solvents (dimethylformamide: 38.25, dimethyl sulfoxide: 47) facilitate dissolution of the moderately polar compound [7].
The compound exhibits limited solubility in pure water due to its predominantly hydrophobic character arising from the aromatic ring systems and ethyl ester group [5]. The calculated lipophilicity indicates reduced water solubility compared to more polar heterocyclic derivatives.
However, solubility in aqueous media can be significantly enhanced through pH modification or the use of co-solvents. Aqueous ethanol and aqueous methanol systems demonstrate improved dissolution characteristics while maintaining compatibility with biological or analytical applications [3].
| Solvent System | Solubility | Comments |
|---|---|---|
| Methanol | Good | Effective for recrystallization |
| Ethanol | Good | Commonly used in synthesis |
| Acetone | Moderate | Enhanced in binary systems |
| Ethanol-Acetone | Enhanced | Synergistic solvent effects |
| Chloroform | Good | Useful for extractions |
| Dimethylformamide | Excellent | High polarity aprotic |
| Dimethyl sulfoxide | Excellent | Highest solvation capacity |
| Water | Limited | Hydrophobic character dominates |
| Aqueous alcohols | Moderate | Co-solvent enhancement |
Differential Scanning Calorimetry analysis provides critical insights into the thermal behavior and stability characteristics of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate. Based on thermal analysis data from structurally related 1,2,4-oxadiazole compounds, the target compound exhibits predictable thermal transition patterns [10] [11].
1,2,4-Oxadiazole derivatives typically demonstrate enhanced thermal stability compared to other five-membered heterocycles due to the robust aromatic character and favorable electron delocalization within the ring system [12] [13]. Structurally similar compounds show thermal decomposition temperatures ranging from 272-296°C [12] [13].
3,5-Diphenyl-1,2,4-oxadiazole exhibits thermal stability sufficient for distillation at 296°C, indicating the inherent thermal robustness of the oxadiazole framework [12]. Similarly, 1,2,4-oxadiazole-bridged polynitropyrazole derivatives demonstrate decomposition temperatures of 272-274°C as determined by differential scanning calorimetry [13].
The thermal decomposition of 1,2,4-oxadiazoles follows well-characterized pathways involving ring fragmentation and radical formation [16] [17]. Primary decomposition occurs through cleavage at the O(1)-N(2) and C(3)-C(4) bonds, generating nitrile and nitrile oxide fragments [12].
For the target compound, thermal decomposition is expected to proceed via:
| Parameter | Expected Range | Comments |
|---|---|---|
| Glass Transition (°C) | 50-80 | Molecular flexibility effects |
| Melting Point (°C) | 98-137 | Crystal structure dependent |
| Decomposition Onset (°C) | 270-300 | Oxadiazole framework stability |
| Peak Decomposition (°C) | 285-315 | Maximum rate of thermal breakdown |
| Enthalpy of Fusion (J/g) | 80-150 | Estimated from structural analogues |
Fourier Transform Infrared spectroscopy provides definitive structural confirmation through characteristic vibrational modes specific to the 1,2,4-oxadiazole framework and substituent groups [18] [19] [20].
The oxadiazole ring system exhibits distinctive stretching vibrations that serve as diagnostic markers. The C=N stretching mode appears at 1596 cm⁻¹, representing the characteristic frequency for the heterocyclic nitrogen-carbon double bond [18]. This band intensity and position confirm the integrity of the oxadiazole ring structure.
Aromatic C=C stretching vibrations manifest as multiple bands in the range 1458-1581 cm⁻¹, corresponding to the 4-methoxyphenyl substituent and its electronic interactions with the oxadiazole system [18]. The C-O stretching of the methoxy group produces a characteristic absorption at 1230 cm⁻¹ [20].
The ethyl ester functionality generates a prominent C=O stretching band at 1745-1750 cm⁻¹, confirming the carboxylate ester linkage [20]. This carbonyl frequency is slightly elevated compared to simple aliphatic esters due to the electron-withdrawing nature of the oxadiazole ring.
Aromatic C-H stretching appears in the range 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups manifests at 2800-3000 cm⁻¹ [18]. C-H bending vibrations occur at 1350-1450 cm⁻¹, providing supplementary structural confirmation.
Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and ring deformation patterns [21] [22]. The technique is particularly valuable for characterizing aromatic ring vibrations and skeletal deformation modes that may be weak or absent in infrared spectra.
Oxadiazole ring breathing and deformation modes appear as characteristic Raman bands, typically observed in the 600-1200 cm⁻¹ region [21]. These modes provide insight into the electronic distribution within the heterocyclic system and its interactions with substituent groups.
Aromatic ring vibrations from the 4-methoxyphenyl group generate distinctive Raman signatures in the 1500-1650 cm⁻¹ range, with intensity patterns reflecting the substitution pattern and electronic effects [22] [21].
Ultraviolet-Visible spectroscopy reveals the electronic transition characteristics and conjugation extent within the molecular framework [23] [24] [25].
The compound exhibits two primary absorption regions corresponding to distinct electronic transitions. The π → π* transition occurs at 250-310 nm, arising from the extended conjugation between the 4-methoxyphenyl substituent and the oxadiazole ring [23] [24].
A higher energy n → π* transition appears at 200-250 nm, corresponding to excitation of non-bonding electrons on the nitrogen and oxygen atoms within the oxadiazole ring [23]. This transition provides information about the electronic structure and potential intermolecular interactions.
Solvatochromic behavior reflects the charge distribution changes upon electronic excitation. Polar solvents typically induce bathochromic shifts (red shifts) in the absorption maxima due to stabilization of the excited state charge distribution [24] [26].
The 4-methoxyphenyl substituent acts as an electron-donating group, enhancing the π-electron density and contributing to the overall electronic delocalization. This substitution pattern results in enhanced extinction coefficients and red-shifted absorption compared to unsubstituted oxadiazole derivatives [24].
| Technique | Characteristic Feature | Frequency/Wavelength | Assignment |
|---|---|---|---|
| FT-IR | C=N stretching | 1596 cm⁻¹ | Oxadiazole ring |
| FT-IR | C=O stretching | 1745-1750 cm⁻¹ | Ethyl ester |
| FT-IR | C-O stretching | 1230 cm⁻¹ | Methoxy group |
| FT-IR | Aromatic C=C | 1458-1581 cm⁻¹ | Phenyl ring |
| Raman | Ring deformation | 600-1200 cm⁻¹ | Oxadiazole breathing |
| Raman | Aromatic vibrations | 1500-1650 cm⁻¹ | Phenyl ring modes |
| UV-Vis | π → π* transition | 250-310 nm | Extended conjugation |
| UV-Vis | n → π* transition | 200-250 nm | Heteroatom excitation |
Crystallographic analysis of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate provides fundamental insights into solid-state molecular organization and intermolecular interaction patterns [27] [28]. While specific crystallographic data for the target compound requires experimental determination, structural analysis of related 1,2,4-oxadiazole derivatives reveals characteristic packing motifs and hydrogen bonding networks.
The compound adopts a predominantly planar configuration with the oxadiazole ring and 4-methoxyphenyl substituent maintaining near-coplanarity to maximize π-conjugation [27]. The ethyl ester group exhibits rotational freedom about the C-O bond, allowing conformational flexibility that influences crystal packing arrangements.
Dihedral angles between the oxadiazole ring and the phenyl substituent typically range from 5-15°, representing a compromise between optimal π-overlap and steric interactions with the methoxy group [28]. The ester carbonyl orientation is influenced by both intramolecular electronic effects and intermolecular hydrogen bonding opportunities.
Hydrogen bonding networks constitute the primary crystal packing determinant in oxadiazole-containing structures [28]. The compound participates in weak C-H···O hydrogen bonds involving the methoxy oxygen, ester carbonyl oxygen, and oxadiazole nitrogen atoms as acceptors [27].
π-π stacking interactions between parallel aromatic systems contribute significantly to crystal stability. The 4-methoxyphenyl rings engage in face-to-face or edge-to-face arrangements with typical interplanar distances of 3.3-3.6 Å [28].
Van der Waals interactions between ethyl ester groups and adjacent molecules provide additional stabilization, particularly in the formation of layered structures characteristic of many oxadiazole derivatives [27].
Based on structural analogues, the compound likely crystallizes in a monoclinic or triclinic crystal system [27]. Space group determination requires single crystal diffraction analysis, but common space groups for similar compounds include P21/c, P21/n, or P-1 [28].
Estimated unit cell parameters based on molecular dimensions and typical packing coefficients:
Polymorphism studies reveal the existence of multiple crystalline forms with distinct physical properties and thermodynamic stabilities [28]. Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate demonstrates potential for conformational polymorphism due to the rotational flexibility of the ethyl ester group.
The thermodynamically stable form likely exhibits optimal hydrogen bonding networks and efficient molecular packing. This polymorph demonstrates:
Kinetically favored crystallization conditions may produce a metastable polymorph characterized by:
Solvent selection significantly influences polymorph formation and crystal habit [27]. Polar protic solvents (ethanol, methanol) favor hydrogen-bonded networks leading to more stable polymorphs, while aprotic solvents (acetone, dichloromethane) may produce kinetic forms with altered packing arrangements.
Crystallization temperature and cooling rate control nucleation and growth processes, affecting both crystal size distribution and polymorphic outcome. Slow cooling generally favors thermodynamic forms, while rapid precipitation produces metastable modifications.
| Parameter | Estimated Value | Comments |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Based on structural analogues |
| Space Group | P21/c, P21/n, or P-1 | Common for oxadiazoles |
| Unit Cell Volume | 1200-2000 ų | Molecular packing estimates |
| Molecules per Unit Cell | 4-8 | Typical for organic compounds |
| Density | 1.3-1.5 g/cm³ | Calculated from molecular weight |
| Dihedral Angle | 5-15° | Oxadiazole-phenyl orientation |
| π-π Stacking Distance | 3.3-3.6 Å | Aromatic interaction range |
| Hydrogen Bond Length | 2.0-2.8 Å | C-H···O weak interactions |